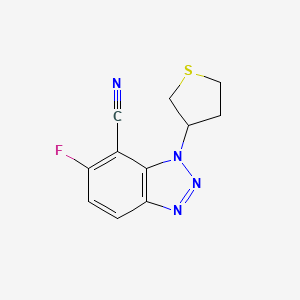
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions, and a thiolane ring, which adds to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Thiolane Ring: The thiolane ring can be attached through a nucleophilic substitution reaction, where a thiolane derivative reacts with the benzotriazole core.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzotriazole core may interact with enzymes or receptors, while the thiolane ring and fluoro group may enhance its binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: A parent compound with similar stability and reactivity.
6-fluoro-1H-1,2,3-benzotriazole: A simpler analog with a fluoro group but without the thiolane ring.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: A similar compound with a thiolane ring but without the fluoro group.
Uniqueness
6-fluoro-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole-7-carbonitrile is unique due to the combination of its benzotriazole core, fluoro group, thiolane ring, and carbonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9FN4S |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-fluoro-3-(thiolan-3-yl)benzotriazole-4-carbonitrile |
InChI |
InChI=1S/C11H9FN4S/c12-9-1-2-10-11(8(9)5-13)16(15-14-10)7-3-4-17-6-7/h1-2,7H,3-4,6H2 |
InChI Key |
NWIPIIHYGISFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=C(C=CC(=C3C#N)F)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















